molecular formula C21H19ClN2O2 B2742941 N-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946356-88-3

N-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2742941
CAS No.: 946356-88-3
M. Wt: 366.85
InChI Key: RTZIUYIXEQINMV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 4-chlorophenyl group and a 2,5-dimethylbenzyl moiety. The compound’s structure combines aromatic and heterocyclic elements, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-5-6-15(2)16(12-14)13-24-11-3-4-19(21(24)26)20(25)23-18-9-7-17(22)8-10-18/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZIUYIXEQINMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the chlorophenyl group: This step can be carried out via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the dihydropyridine intermediate.

    Attachment of the dimethylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dihydropyridine intermediate reacts with a dimethylbenzyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Key Identifiers

  • IUPAC Name: N-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
  • CAS Number: 946356-88-3
  • SMILES: Cc1ccc(cc1)C(=O)N2CCC(=O)N(C(=O)C(c3ccc(Cl)cc3)C)C2

Pharmacological Potential

The compound has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of dihydropyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the dihydropyridine structure can enhance the selectivity and potency against tumor cells while minimizing effects on normal cells .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds similar to this compound. Research suggests that such compounds may modulate neurotransmitter systems and provide protection against neurodegenerative diseases by reducing oxidative stress and inflammation . This is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. The presence of the chlorophenyl group is thought to contribute to this activity by interfering with microbial cell wall synthesis or function. Further investigations are required to elucidate the specific mechanisms involved .

Anti-inflammatory Properties

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The potential application of this compound in treating inflammatory diseases warrants further exploration .

Case Study 1: Anti-Cancer Activity

A study conducted on various dihydropyridine derivatives demonstrated that modifications to the chemical structure significantly enhanced their anti-cancer properties. The specific derivative containing the chlorophenyl moiety exhibited a marked reduction in cell viability in breast cancer cell lines compared to controls. This suggests a promising avenue for developing targeted cancer therapies based on this compound's structure .

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, a related compound was shown to reduce neuronal apoptosis and improve cognitive function in animal models. This effect was attributed to its ability to modulate NMDA receptor activity and reduce oxidative stress markers . Such findings support the hypothesis that this compound may offer similar protective benefits.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, in the context of cardiovascular diseases, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cardiac and smooth muscle cells, thereby reducing blood pressure and improving heart function.

Comparison with Similar Compounds

Structural Analog 1: (E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d)

Key Differences :

  • Substituents : Compound 6d contains nitro groups on both the phenyl (4-nitrophenyl) and styryl (4-nitrostyryl) moieties, whereas the target compound has a 4-chlorophenyl group and a 2,5-dimethylbenzyl substituent.
  • Reactivity : Nitro groups are electron-withdrawing, which may reduce electron density in the dihydropyridine ring compared to the electron-donating methyl groups in the target compound. This difference could influence redox behavior or metabolic stability .

Table 1: Structural and Functional Comparison

Property Target Compound Compound 6d
Core Structure 1,2-dihydropyridine-3-carboxamide 1,2-dihydropyridine-3-carboxamide
Aromatic Substituents 4-chlorophenyl, 2,5-dimethylbenzyl 4-nitrophenyl, 4-nitrostyryl
Hydrogen-Bonding Groups None 4-hydroxy
Electronic Effects Electron-donating (methyl) + moderate EWG (Cl) Strong electron-withdrawing (NO₂)

Structural Analog 2: 1-(2,5-Dimethylphenyl)piperazine

Key Differences :

  • Core Heterocycle : This analog features a piperazine ring instead of a dihydropyridine. Piperazines are saturated six-membered rings with two nitrogen atoms, often associated with CNS-targeting drugs.
  • Substituents : The 2,5-dimethylphenyl group is shared with the target compound, but the lack of a carboxamide and chlorophenyl group limits direct functional overlap.

Table 2: Physicochemical and Commercial Comparison

Property Target Compound 1-(2,5-Dimethylphenyl)piperazine
Molecular Weight Not Reported 190.28 g/mol
CAS RN Not Provided 1013-76-9
Price (5g) Not Available ¥9,800
Primary Use Research (inferred) Chemical intermediate or pharmacological

Structural Analog 3: (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide

Key Differences :

  • Isotopic Labeling : The deuterated isopropyl group (d7) in this analog enhances metabolic stability for pharmacokinetic studies, a feature absent in the target compound.
  • Substituent Position : The 2,6-dimethylphenyl group contrasts with the 2,5-dimethylbenzyl group in the target compound, altering steric and electronic profiles.
  • Cost Implications: At ¥88,000 for 50 mg, this compound’s specialized design underscores its niche research applications compared to non-deuterated analogs .

Table 3: Substituent and Isotopic Comparison

Property Target Compound (±)-N-(2,6-Dimethylphenyl)-d7 Analog
Aromatic Substituents 2,5-dimethylbenzyl 2,6-dimethylphenyl
Isotopic Modification None 1-iso-propyl-d7
Price (50 mg) Not Available ¥88,000
Application Not Reported Metabolic stability studies

Discussion of Substituent Effects and Trends

  • Chlorophenyl vs.
  • Methyl Positioning : The 2,5-dimethyl substitution on the benzyl group may reduce steric hindrance compared to 2,6-dimethyl analogs, favoring interactions with flat binding pockets.
  • Heterocycle Impact : The dihydropyridine core’s partial unsaturation may confer distinct electronic properties compared to saturated piperidine/piperazine systems, influencing redox activity or conformational flexibility.

Biological Activity

N-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, exhibits a range of biological activities that have garnered significant research interest. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

The compound's chemical structure is characterized by a dihydropyridine core, a chlorobenzyl group, and a dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions, beginning with the formation of the dihydropyridine framework followed by the introduction of substituents. Common reagents include chlorinating agents and various catalysts to optimize yield and purity.

Antioxidant Activity

Research indicates that compounds with similar structures to this compound possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, compounds structurally related to this dihydropyridine have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibiting AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's. The enzyme inhibition studies reveal that certain derivatives possess strong inhibitory activity, highlighting their therapeutic potential .

The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact mechanisms are still under investigation but may include:

  • Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways .

Case Studies

Several case studies have explored the biological effects of this compound and its derivatives:

  • Neuroprotective Effects : A study indicated that derivatives exhibited neuroprotective properties in vitro by reducing neuronal apoptosis in models of oxidative stress.
  • Anticancer Activity : Another investigation revealed that certain analogs showed potent cytotoxic effects against cancer cell lines such as Mia PaCa-2 and HepG2/A2, suggesting potential as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Compound AAntibacterialSalmonella typhi15
Compound BAChE InhibitionAcetylcholinesterase5
Compound CAntioxidantDPPH Radical Scavenging20
Compound DAntitumorMia PaCa-210

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